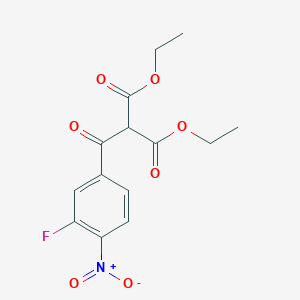
Diethyl 2-(3-Fluoro-4-nitrobenzoyl)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(3-Fluoro-4-nitrobenzoyl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a fluorine atom and a nitro group attached to a benzoyl moiety, which is further connected to a malonate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(3-Fluoro-4-nitrobenzoyl)malonate typically involves the esterification of malonic acid with ethanol in the presence of an acid catalyst, followed by the introduction of the 3-fluoro-4-nitrobenzoyl group. One common method involves the reaction of diethyl malonate with 3-fluoro-4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The use of automated systems for temperature and pressure control is common to maintain optimal reaction conditions and ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Diethyl 2-(3-Fluoro-4-nitrobenzoyl)malonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst in ethanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoyl malonates.
Reduction: Formation of 3-fluoro-4-aminobenzoyl malonate.
Hydrolysis: Formation of 3-fluoro-4-nitrobenzoic acid and malonic acid.
科学研究应用
Diethyl 2-(3-Fluoro-4-nitrobenzoyl)malonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Material Science: Used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: Studied for its interactions with biological molecules and potential as a probe in biochemical assays.
作用机制
The mechanism of action of Diethyl 2-(3-Fluoro-4-nitrobenzoyl)malonate depends on the specific application and the target molecule. In general, the compound can act as an electrophile due to the presence of the electron-withdrawing nitro group, making it susceptible to nucleophilic attack. The fluorine atom can also influence the reactivity and stability of the compound by altering the electronic distribution within the molecule.
相似化合物的比较
Similar Compounds
- Diethyl 2-(4-Fluoro-2-nitrobenzoyl)malonate
- Diethyl 2-(2-Nitrobenzoyl)malonate
- Diethyl 2-(4-Nitrobenzoyl)malonate
Uniqueness
Diethyl 2-(3-Fluoro-4-nitrobenzoyl)malonate is unique due to the specific positioning of the fluorine and nitro groups on the benzoyl moiety. This unique arrangement can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in various synthetic and research applications.
属性
分子式 |
C14H14FNO7 |
|---|---|
分子量 |
327.26 g/mol |
IUPAC 名称 |
diethyl 2-(3-fluoro-4-nitrobenzoyl)propanedioate |
InChI |
InChI=1S/C14H14FNO7/c1-3-22-13(18)11(14(19)23-4-2)12(17)8-5-6-10(16(20)21)9(15)7-8/h5-7,11H,3-4H2,1-2H3 |
InChI 键 |
DUWYXXVGECRAMN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


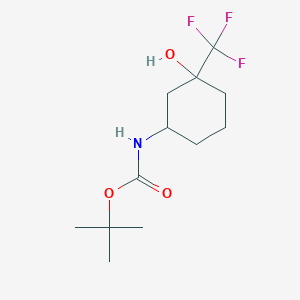
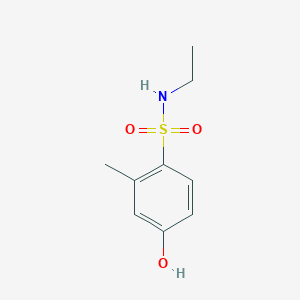
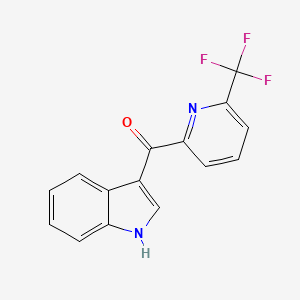
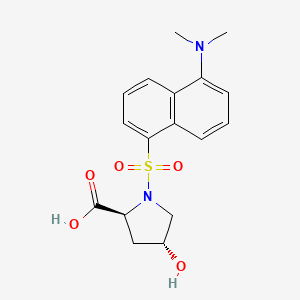

![4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-2-[hexanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid](/img/structure/B13727830.png)
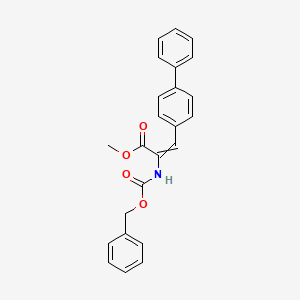
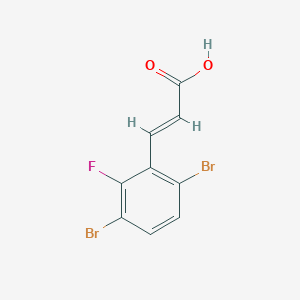

![1-[[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]carbonyl]-4-methyl-piperazine, monohydrochloride, monohydrate](/img/structure/B13727859.png)
![7-Difluoromethyl-2-(dimethylamino)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13727872.png)
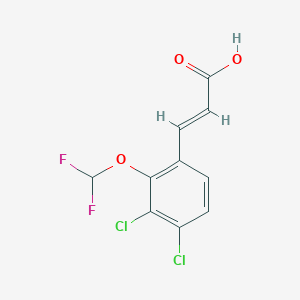

![5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13727888.png)
